molecular formula C10H12Cl2O B1442898 4-(3,4-Dichlorophenyl)butan-1-ol CAS No. 1343315-52-5

4-(3,4-Dichlorophenyl)butan-1-ol

Cat. No. B1442898
CAS RN: 1343315-52-5
M. Wt: 219.1 g/mol
InChI Key: FZPUOZORJTUXOL-UHFFFAOYSA-N
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Description

“4-(3,4-Dichlorophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H12Cl2O . Its average mass is 219.108 Da and its monoisotopic mass is 218.026520 Da .


Molecular Structure Analysis

The InChI code for “4-(3,4-Dichlorophenyl)butan-1-ol” is 1S/C10H12Cl2O/c11-9-5-4-8 (7-10 (9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 . The InChI key is FZPUOZORJTUXOL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-(3,4-Dichlorophenyl)butan-1-ol” is a liquid at room temperature .

Scientific Research Applications

Biocatalysis in Drug Synthesis

4-(3,4-Dichlorophenyl)butan-1-ol: is a potential intermediate in the synthesis of chiral drugs. Biocatalysis, which uses microorganisms or enzymes to catalyze chemical reactions, can be employed to produce this compound with high enantioselectivity. This process is crucial for creating drugs that are safe and effective, as the chirality of a drug can significantly impact its interaction with biological targets .

Synthesis of Triple Reuptake Inhibitors

This compound has been evaluated for its role in the synthesis of triple reuptake inhibitors, which are a new class of antidepressants. These inhibitors work by affecting the neurotransmission of serotonin, norepinephrine, and dopamine, and have the potential for a more rapid onset and better efficacy compared to current antidepressants .

Development of Chiral Amines

The synthesis of chiral amines is another significant application. Chiral amines are valuable building blocks in pharmaceuticals and agrochemicals. The compound 4-(3,4-Dichlorophenyl)butan-1-ol can be used to create these amines, which are essential for the development of a wide range of therapeutic agents .

Industrial Applications

Beyond pharmaceuticals, 4-(3,4-Dichlorophenyl)butan-1-ol can be used in the synthesis of various industrial products. These include new dyes, fragrances, and other compounds that require specific chemical properties for their applications.

Green Chemistry

The use of 4-(3,4-Dichlorophenyl)butan-1-ol in biocatalytic processes aligns with the principles of green chemistry. These processes tend to reduce environmental pollution and offer high selectivity while avoiding extreme conditions that could lead to undesirable side reactions .

Research and Development

As a compound with multiple applications, 4-(3,4-Dichlorophenyl)butan-1-ol is a subject of ongoing research. It is studied for its potential to improve existing synthesis methods or develop new ones, contributing to the advancement of chemical sciences .

Safety and Hazards

The safety information for “4-(3,4-Dichlorophenyl)butan-1-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPUOZORJTUXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)butan-1-ol

Synthesis routes and methods

Procedure details

At 0° C. to a solution of 4-(3,4-dichlorophenyl)butanoic acid (3.7 g, 16 mmol) in dry THF (50 mL) was added borane THF complex (31.7 mL, 1.00 M in THF, 31.7 mmol) cautiously over 15 min and the reaction mixture allowed to warm to rt overnight. The reaction mixture was cooled to 0° C. and quenched by the cautious addition of 1 M NaOH. The reaction mixture was diluted with ether, washed with water twice, then brine, dried over MgSO4, filtered and concentrated. The residue was triturated with 10% ethyl acetate/hexanes (300 mL) to give Intermediate 20A (3.50 g, 100%) as white powder. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.47-1.66 (4H, m), 2.53 (2H, t, J=7.5 Hz), 3.55-3.61 (2H, m), 6.94 (1H, dd, J=8.2, 2.1 Hz), 7.17-7.21 (1H, m), 7.26 (1H, d, J=8.3 Hz).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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